Methyl 2-(2-hexenylideneamino)benzoate
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Overview
Description
Methyl 2-(2-hexenylideneamino)benzoate is an organic compound with the molecular formula C14H17NO2 It is a derivative of benzoic acid and is characterized by the presence of a hexenylideneamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hexenylideneamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with hexenal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hexenylideneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(2-hexenylideneamino)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hexenylideneamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hexenylideneamino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(2-hexenylideneamino)benzoate.
Methyl 2-(2-butenylideneamino)benzoate: Similar structure but with a butenylidene group instead of hexenylidene.
Methyl 2-(2-propenylideneamino)benzoate: Contains a propenylidene group, making it less bulky compared to the hexenylidene derivative.
Uniqueness
This compound is unique due to its specific hexenylideneamino group, which provides distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions or properties are required .
Properties
CAS No. |
68527-80-0 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 2-[[(E)-hex-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C14H17NO2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14(16)17-2/h5-11H,3-4H2,1-2H3/b8-5+,15-11? |
InChI Key |
IGAVEPCBGZDTJY-WDDQBVTESA-N |
Isomeric SMILES |
CCC/C=C/C=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCC=CC=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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